![molecular formula C21H25ClN2O4S B193072 N-Demethyldiltiazem hydrochloride CAS No. 130606-60-9](/img/structure/B193072.png)
N-Demethyldiltiazem hydrochloride
Overview
Description
N-Demethyldiltiazem hydrochloride is an active metabolite of the calcium channel inhibitor diltiazem . It is formed from diltiazem by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . N-Demethyldiltiazem binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins .
Molecular Structure Analysis
The molecular formula of N-Demethyldiltiazem hydrochloride is C21H24N2O4S • HCl . The exact mass is 436.12 and the molecular weight is 436.951 .Physical And Chemical Properties Analysis
N-Demethyldiltiazem hydrochloride is a solid substance . It is soluble in chloroform and DMSO . The formal name is 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride .Scientific Research Applications
N-Demethyldiltiazem Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
N-Demethyldiltiazem hydrochloride, also known as N-Desmethyl diltiazem hydrochloride, is an active metabolite of the calcium channel inhibitor diltiazem. It has various applications in scientific research, which can be explored in the following sections:
Pharmacology and Toxicology: N-Demethyldiltiazem hydrochloride is formed from diltiazem by cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7. It binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins, indicating its potential use in pharmacological studies related to calcium channel regulation .
Analytical Chemistry: A stability-indicating reverse-phase HPLC method has been developed for quantitative analysis of diltiazem and its metabolites, including N-Demethyldiltiazem hydrochloride. This method is used for impurity profiling in diltiazem hydrochloride tablets, which is crucial for ensuring the quality and safety of pharmaceutical products .
Biochemistry: In biochemistry research, N-Demethyldiltiazem hydrochloride serves as a reference compound for studying the metabolism of diltiazem. It is used in liquid chromatography-mass spectrometry (LCMS/MS) methods for quantifying diltiazem and its metabolites in human plasma .
Clinical Research: As a metabolite of diltiazem, N-Demethyldiltiazem hydrochloride is involved in clinical research studies focusing on the efficacy and safety of diltiazem as an antianginal and antihypertensive pharmaceutical. Its role in regulating calcium release from intracellular stores in neutrophils is of particular interest .
Material Science: The physicochemical properties of N-Demethyldiltiazem hydrochloride are studied to understand its interactions with other compounds and its solubility characteristics. This information is valuable for developing new drug formulations and delivery systems .
Reference Standards: N-Demethyldiltiazem hydrochloride is also used as a certified reference material in pharmaceutical toxicology for highly accurate and reliable data analysis. It aids in the calibration of analytical instruments and validation of analytical methods .
Safety And Hazards
properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQYIVUHPJUHS-FDOHDBATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019739 | |
Record name | N-Demethyldiltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethyldiltiazem hydrochloride | |
CAS RN |
130606-60-9 | |
Record name | N-Demethyldiltiazem hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyldiltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLDILTIAZEM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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